molecular formula C24H40N2O2 B7726141 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol

Cat. No.: B7726141
M. Wt: 388.6 g/mol
InChI Key: IFNWGPKURSKGRZ-UHFFFAOYSA-N
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Description

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propyl group: This step involves alkylation reactions where a propyl group is introduced to the piperidine ring.

    Formation of the benzene-1,4-diol core: This can be synthesized through aromatic substitution reactions.

    Coupling of the piperidine derivatives to the benzene-1,4-diol core: This step involves nucleophilic substitution reactions to attach the piperidine rings to the benzene core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can speed up the reaction and increase yield.

    Control of temperature and pressure: Optimal conditions are maintained to ensure the desired reaction pathway.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol
  • 2,5-Bis-(4-ethyl-piperidin-1-ylmethyl)-benzene-1,4-diol

Uniqueness

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol is unique due to its specific structural features, such as the propyl group on the piperidine ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2,5-bis[(4-propylpiperidin-1-yl)methyl]benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-3-5-19-7-11-25(12-8-19)17-21-15-24(28)22(16-23(21)27)18-26-13-9-20(6-4-2)10-14-26/h15-16,19-20,27-28H,3-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWGPKURSKGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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